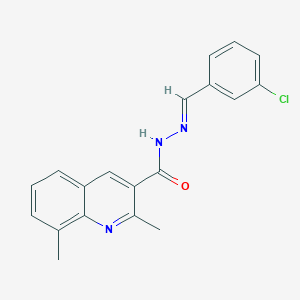

N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide, also known as CQ or chloroquine, is a synthetic drug that has been used for the treatment of malaria for several decades. CQ is a member of the 4-aminoquinoline family of compounds and has a complex mechanism of action that involves the inhibition of heme polymerase, which is essential for the survival of the malaria parasite. In recent years, CQ has received renewed attention due to its potential use in the treatment of other diseases, including cancer and autoimmune disorders.

Mécanisme D'action

The mechanism of action of N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide involves the inhibition of heme polymerase, which is essential for the survival of the malaria parasite. This compound binds to heme, a toxic byproduct of the parasite's metabolism, and prevents its detoxification, resulting in the accumulation of toxic heme in the parasite's digestive vacuole. This accumulation of heme leads to the death of the parasite. In addition to its antimalarial properties, this compound has been shown to have a variety of other effects, including inhibition of autophagy, lysosomal acidification, and cytokine production.

Biochemical and Physiological Effects:

This compound has a variety of biochemical and physiological effects, including inhibition of lysosomal acidification, autophagy, and cytokine production. This compound has been shown to inhibit the activity of lysosomal enzymes, which are essential for the degradation of cellular debris and foreign substances. This inhibition of lysosomal activity can lead to the accumulation of cellular debris and toxic substances, which can contribute to the development of autoimmune disorders. This compound has also been shown to inhibit autophagy, a process by which cells degrade and recycle damaged organelles and proteins. This inhibition of autophagy can lead to the accumulation of damaged proteins and organelles, which can contribute to the development of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has several advantages for use in lab experiments, including its well-characterized mechanism of action, its availability, and its low cost. This compound has been extensively studied for its antimalarial properties, and its mechanism of action has been well characterized. This makes it a useful tool for investigating the role of lysosomal acidification, autophagy, and cytokine production in disease. In addition, this compound is widely available and relatively inexpensive, making it an attractive option for lab experiments. However, this compound also has several limitations, including its potential toxicity, its narrow therapeutic window, and its potential for off-target effects. This compound has been shown to have toxic effects on the retina and the heart, and it can cause severe gastrointestinal side effects at high doses.

Orientations Futures

There are several future directions for the use of N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide in research and medicine. One potential application is in the treatment of cancer, where this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Another potential application is in the treatment of autoimmune disorders, where this compound has been shown to have anti-inflammatory properties. This compound has also been investigated for its potential use in the treatment of viral infections, including COVID-19. Several clinical trials are currently underway to investigate the efficacy of this compound in the treatment of COVID-19. In addition, there is ongoing research to develop new derivatives of this compound with improved efficacy and reduced toxicity.

Méthodes De Synthèse

The synthesis of N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide involves the reaction of 3-chloroaniline with 2,4-pentanedione to form the intermediate compound, 3-chloro-N-methylbenzylidene-pentane-2,4-dione. This intermediate is then reacted with 8-aminoquinoline to form this compound. The synthesis of this compound has been well documented in the literature, and several modifications have been made to improve the yield and purity of the final product.

Applications De Recherche Scientifique

N'-(3-chlorobenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has been extensively studied for its antimalarial properties, and its mechanism of action has been well characterized. In addition to its use in the treatment of malaria, this compound has also been investigated for its potential use in the treatment of other diseases, including cancer, autoimmune disorders, and viral infections. This compound has been shown to have anti-inflammatory properties, and it has been proposed as a potential treatment for rheumatoid arthritis and lupus. This compound has also been investigated for its antiviral properties, and it has been shown to inhibit the replication of several viruses, including HIV, SARS-CoV-2, and Zika virus.

Propriétés

Formule moléculaire |

C19H16ClN3O |

|---|---|

Poids moléculaire |

337.8 g/mol |

Nom IUPAC |

N-[(E)-(3-chlorophenyl)methylideneamino]-2,8-dimethylquinoline-3-carboxamide |

InChI |

InChI=1S/C19H16ClN3O/c1-12-5-3-7-15-10-17(13(2)22-18(12)15)19(24)23-21-11-14-6-4-8-16(20)9-14/h3-11H,1-2H3,(H,23,24)/b21-11+ |

Clé InChI |

YUFBIYDFJUMGIK-SRZZPIQSSA-N |

SMILES isomérique |

CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N/N=C/C3=CC(=CC=C3)Cl |

SMILES |

CC1=CC=CC2=CC(=C(N=C12)C)C(=O)NN=CC3=CC(=CC=C3)Cl |

SMILES canonique |

CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=CC(=CC=C3)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B306639.png)

![2-(benzylsulfanyl)-N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B306641.png)

![N'-[2-(benzyloxy)benzylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide](/img/structure/B306643.png)

![4-{[(4-chlorophenyl)sulfanyl]methyl}-N'-(3-pyridinylmethylene)benzohydrazide](/img/structure/B306645.png)

![2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate](/img/structure/B306646.png)

![2-hydroxy-N'-[3-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B306651.png)

![Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate](/img/structure/B306655.png)

![4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B306656.png)

![N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)

![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B306658.png)

![N-(4-chlorobenzyl)-N-{2-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B306660.png)

![N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B306661.png)